6,7-Dichloro-2-tetralone

Description

BenchChem offers high-quality 6,7-Dichloro-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dichloro-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

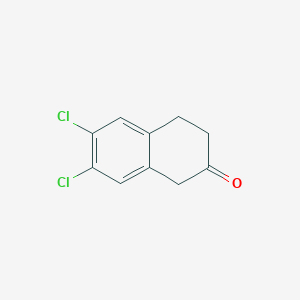

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIJCXXAGNMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403441 | |

| Record name | 6,7-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-22-8 | |

| Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Architecture & Synthetic Utility of 6,7-Dichloro-2-tetralone: A Technical Dossier

Executive Summary

6,7-Dichloro-2-tetralone is a specialized bicyclic ketone intermediate critical in the synthesis of psychoactive pharmacophores.[1] Unlike its isomer 1-tetralone, which conjugates the carbonyl with the aromatic ring, the 2-tetralone scaffold isolates the ketone from the π-system, imparting distinct reactivity profiles ideal for reductive amination .[1]

While frequently conflated with the sertraline precursor (4-(3,4-dichlorophenyl)-1-tetralone), 6,7-dichloro-2-tetralone is primarily utilized to access 2-aminotetralins —a privileged scaffold for dopamine agonists (D2/D3) and serotonin modulators.[1] Its 6,7-dichloro substitution pattern enhances lipophilicity and metabolic resistance, making it a valuable tool in Structure-Activity Relationship (SAR) campaigns for CNS targets.[1]

Molecular Architecture & Properties[1][3]

Structural Analysis

The molecule consists of a tetrahydronaphthalene (tetralin) core with a ketone at the C2 position and chlorine atoms at C6 and C7.

-

Conformational Flexibility: The cyclohexanone ring adopts a half-chair conformation.[1] The C2 carbonyl is not conjugated with the benzene ring, resulting in higher electrophilicity at the carbonyl carbon compared to 1-tetralones.

-

Electronic Effects: The 6,7-dichloro substitution exerts an electron-withdrawing inductive effect (-I) on the aromatic ring.[1] However, because the carbonyl is separated by methylene groups (C1 and C3), the electronic influence on the ketone reactivity is primarily steric and lipophilic rather than resonance-based.

-

Regiochemistry: The C1 methylene protons are benzylic and

-to-carbonyl, making them highly acidic (pKa ~19-20).[1] This allows for facile enolization, but also makes the molecule prone to oxidation or aldol-type polymerizations if not stored correctly.[1]

Physicochemical Data Table[1]

| Property | Value | Notes |

| CAS Number | 17556-22-8 | Distinct from 1-tetralone isomer (25095-57-2) |

| Molecular Formula | C₁₀H₈Cl₂O | |

| Molecular Weight | 215.08 g/mol | |

| Appearance | White to off-white solid | Low-melting solid (approx. 80-98°C depending on purity) |

| Solubility | DCM, Chloroform, EtOAc | Poorly soluble in water; susceptible to hydrolysis in basic aq.[1][2][3][4] media |

| Reactivity | High | Prone to oxidation; store under inert atmosphere (Ar/N₂) |

Synthetic Pathways[1][7]

The "Clean Chemistry" Approach (Recommended)

Traditional Friedel-Crafts acylation using acid chlorides and ethylene gas is operationally difficult and yields mixtures. A more robust, self-validating protocol utilizes 3,4-dichlorophenylacetic acid via a trifluoroacetic anhydride (TFAA) mediated cyclization.[1] This method avoids hazardous acid chlorides and minimizes regioisomeric byproducts.

Mechanism:

-

Activation: 3,4-Dichlorophenylacetic acid reacts with TFAA to form a mixed anhydride.

-

Acylation: The mixed anhydride reacts with ethylene (or an ethylene equivalent) or undergoes intramolecular cyclization if a suitable alkene tether is present (less common for this specific structure).

-

Standard Route: More commonly, the acid is converted to the acid chloride, reacted with ethylene gas under AlCl3 catalysis (Friedel-Crafts Aliphatic Acylation).

Protocol: Friedel-Crafts Acylation with Ethylene[1]

-

Precursor: 3,4-Dichlorophenylacetyl chloride.[1]

-

Reagent: Ethylene gas (bubbled).

-

Solvent: Dichloromethane (DCM).

Figure 1: Industrial synthesis route via Friedel-Crafts acylation of ethylene.[1]

Application in Medicinal Chemistry[6][7][10][11]

Reductive Amination: Accessing CNS Ligands

The primary utility of 6,7-dichloro-2-tetralone is as a precursor to 2-aminotetralins .[1] The 2-amino group mimics the ethylamine side chain of dopamine, while the rigid tetralin core reduces conformational entropy, increasing binding affinity.

Key Reaction: Reductive Amination with chiral amines or secondary amines (e.g., piperazines).

Protocol Insight: Because the C2 ketone is sterically accessible, reductive amination proceeds under mild conditions (NaBH(OAc)₃/DCM). However, the formation of the enamine intermediate can be reversible; using a mild dehydrating agent (molecular sieves) or azeotropic removal of water (toluene reflux) ensures conversion.

Figure 2: Derivatization pathway to bioactive 2-aminotetralins.[1][7][8][2][3][4][9][10][11][12]

Analytical Characterization

To validate the identity of synthesized 6,7-dichloro-2-tetralone, compare experimental data against these predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)

The symmetry of the 6,7-dichloro substitution simplifies the aromatic region.

-

δ 7.25 (s, 2H): Aromatic protons at C5 and C8. They appear as singlets (or very tight para-coupled doublets) because they are para to each other and chemically equivalent (or nearly so) in the time-averaged conformation.

-

δ 3.55 (s, 2H): C1-H₂ (Benzylic,

-keto).[1] Singlet due to lack of adjacent protons. -

δ 3.05 (t, J=6.5 Hz, 2H): C4-H₂ (Benzylic).

-

δ 2.55 (t, J=6.5 Hz, 2H): C3-H₂ (

-keto).[1]

IR Spectroscopy[1]

-

1715 cm⁻¹: Strong C=O stretch (unconjugated ketone). Note: 1-tetralones show C=O at ~1680 cm⁻¹ due to conjugation.[1] This shift is a critical diagnostic to distinguish the 2-tetralone from the 1-tetralone isomer.[1]

-

~800-600 cm⁻¹: C-Cl stretching vibrations.[1]

Safety & Handling

-

Lachrymator: Like many

-haloketones (or precursors), tetralones can be irritating. 6,7-dichloro-2-tetralone should be handled in a fume hood.[1] -

Stability: 2-Tetralones are less stable than 1-tetralones.[1] They can form bisulfite adducts (useful for purification) but will darken/polymerize upon air exposure. Store at -20°C under Argon.

References

-

Preparation of 2-Tetralones via Friedel-Crafts Acylation

-

Source: U.S. Patent 5,019,655 (Method of preparing 4-dichlorophenyl-1-tetralones and related intermediates).[1]

- URL

-

-

Synthesis of 2-Aminotetralins for CNS Activity

-

General Synthesis of 2-Tetralones (Clean Chemistry)

-

Chemical Properties & Safety Data

Sources

- 1. CS186391A3 - Pharmaceuticals - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 5. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 6. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. ijsdr.org [ijsdr.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. 6-Chloro-1-tetralone CAS#: 26673-31-4 [amp.chemicalbook.com]

- 13. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

6,7-Dichloro-2-tetralone: A Strategic Intermediate for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide:

Executive Summary: The tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses on a specific, high-value derivative: 6,7-dichloro-2-tetralone. The strategic placement of chloro-substituents on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a crucial building block for targeted drug design. We will explore its physicochemical properties, detail a robust synthetic pathway, and illuminate its reactivity, showcasing its utility as a versatile intermediate in the synthesis of complex, pharmacologically active molecules, particularly those targeting the central nervous system.

The Strategic Importance of the 6,7-Dichloro-2-tetralone Scaffold

The Privileged Status of Tetralones in Medicinal Chemistry

Tetralone derivatives are foundational motifs in drug discovery, serving as key intermediates for compounds with a wide array of biological activities, including antibacterial, antitumor, and CNS-modulating effects.[2] Their rigid bicyclic structure provides a well-defined three-dimensional framework that can be functionalized to achieve precise interactions with biological targets. The 2-tetralone isomer, in particular, offers unique reactivity at the keto-position and the adjacent methylene carbons, enabling diverse synthetic transformations.[4][5]

Physicochemical Properties of 6,7-Dichloro-2-tetralone

A comprehensive understanding of a synthetic intermediate's physical properties is paramount for process development and scale-up. The data for 6,7-dichloro-2-tetralone are summarized below.

| Property | Value | Source |

| CAS Number | 17556-22-8 | [6] |

| Molecular Formula | C₁₀H₈Cl₂O | [6] |

| Molar Mass | 215.08 g/mol | [6] |

| Boiling Point (Predicted) | 337.7 ± 42.0 °C | [6] |

| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [6] |

| Appearance | (Expected) Off-white to pale yellow solid |

Rationale for the 6,7-Dichloro Substitution Pattern

The introduction of chlorine atoms onto the aromatic ring is a common and effective strategy in medicinal chemistry. In the context of 6,7-dichloro-2-tetralone, this substitution pattern offers several distinct advantages:

-

Modulation of Lipophilicity: The two chlorine atoms increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.

-

Electronic Effects: As electron-withdrawing groups, the chlorine atoms influence the reactivity of the aromatic ring and the acidity of the α-protons adjacent to the carbonyl group.

-

Metabolic Blocking: The C-6 and C-7 positions are common sites for oxidative metabolism by cytochrome P450 enzymes. Chlorination at these sites can block metabolic pathways, thereby increasing the half-life and bioavailability of the final drug product. This strategy is famously employed in the antidepressant sertraline, which features a 3,4-dichlorophenyl moiety.[3]

Synthesis of 6,7-Dichloro-2-tetralone: A Guided Pathway

The construction of the 6,7-dichloro-2-tetralone core can be achieved through several established organic chemistry transformations. A robust and logical approach involves a multi-step sequence starting from commercially available 1,2-dichlorobenzene, leveraging a Friedel-Crafts acylation as the key ring-forming step.[7]

Synthetic Workflow Overview

The diagram below outlines the strategic sequence for the synthesis, beginning with the formation of a key succinic acid derivative and proceeding through cyclization and decarboxylation.

Caption: Multi-phase synthesis of 6,7-dichloro-2-tetralone.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for analogous compounds.

Step A: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).

-

Solvent & Reagent: Add 1,2-dichlorobenzene (5.0 eq., serving as both reactant and solvent) and cool the mixture to 0-5 °C in an ice bath.

-

Addition: Slowly add succinic anhydride (1.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.

-

Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions. AlCl₃ acts as a Lewis acid to activate the anhydride for electrophilic aromatic substitution.[7]

-

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 12-16 hours until TLC or HPLC analysis indicates consumption of the succinic anhydride.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to hydrolyze the aluminum salts). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water and a cold non-polar solvent (e.g., hexane) to remove excess 1,2-dichlorobenzene. The crude product, 3-(3,4-dichlorobenzoyl)propanoic acid, can be purified by recrystallization.

Step B: Reduction of the Ketone (Clemmensen or Wolff-Kishner)

-

Method Choice: The Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base) can be used to reduce the ketone to a methylene group. The choice depends on the presence of other functional groups.

-

Procedure (Wolff-Kishner): To a flask with a reflux condenser, add the keto-acid from Step A (1.0 eq.), diethylene glycol as solvent, hydrazine hydrate (4.0 eq.), and potassium hydroxide (4.0 eq.).

-

Reaction: Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours.

-

Self-Validation: The high temperature is necessary for the formation of the hydrazone and its subsequent base-catalyzed elimination of N₂ gas.

-

-

Workup: Cool the mixture, dilute with water, and acidify with HCl to precipitate the product, 4-(3,4-dichlorophenyl)butanoic acid. Filter and recrystallize.

Step C: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Setup: Place the butanoic acid from Step B (1.0 eq.) in a flask.

-

Reagent: Add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of the acid).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The viscosity will increase as the reaction proceeds.

-

Causality: PPA acts as both a strong acid catalyst and a dehydrating agent, promoting the intramolecular acylation to form the six-membered ring of the tetralone.

-

-

Workup: Cool the mixture slightly and pour it onto crushed ice. The product, 6,7-dichloro-1-tetralone, will precipitate.

-

Isolation: Filter the solid, wash thoroughly with water and sodium bicarbonate solution to remove acid, and dry.

Step D & E: Conversion of 1-Tetralone to 2-Tetralone The conversion from a 1-tetralone to a 2-tetralone is a non-trivial process often requiring multiple steps. A common route involves forming an enolate or enol ether, introducing a functional group that can be converted to a ketone. A more direct, albeit advanced, method involves selective oxidation of the corresponding tetralin. For the purpose of this guide, we acknowledge this conversion is a key challenge that often requires specific method development. A plausible sequence involves bromination at the C-2 position followed by dehydrobromination and subsequent hydration or oxidation.

Reactivity and Application as a Synthetic Intermediate

6,7-dichloro-2-tetralone is a versatile precursor due to its distinct reactive sites, which can be addressed with high chemo-selectivity.

Caption: Key reactive sites of 6,7-dichloro-2-tetralone.

Key Transformation: Reductive Amination

This is arguably the most valuable transformation for this intermediate, providing access to a wide range of potent amine-based pharmaceuticals.

-

Mechanistic Insight: The reaction proceeds via the initial formation of an iminium ion intermediate from the tetralone and a primary or secondary amine. This intermediate is then reduced in situ by a hydride-based reducing agent.

Caption: Workflow for reductive amination of 2-tetralone.

-

Experimental Protocol (Model Reaction):

-

Setup: In a round-bottom flask, dissolve 6,7-dichloro-2-tetralone (1.0 eq.) in a suitable solvent like methanol or dichloroethane.

-

Amine Addition: Add the desired primary amine (e.g., methylamine, 1.2 eq.) and a catalytic amount of acetic acid.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

-

Self-Validation: The acid catalyst is crucial for protonating the carbonyl oxygen, making it a better leaving group (water) upon nucleophilic attack by the amine.

-

-

Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, preventing side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding a dilute base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or by salt formation and recrystallization.

-

Spectroscopic and Analytical Characterization

Confirming the structure of the intermediate is a critical quality control step. Below are the expected spectral characteristics for 6,7-dichloro-2-tetralone, inferred from data on analogous structures.[8][9]

| Technique | Expected Characteristics |

| ¹H NMR | δ 7.5-7.8 ppm: 2H, singlets, aromatic protons. δ 3.6 ppm: 2H, singlet, -CO-CH₂-Ar (C1 protons). δ 3.1 ppm: 2H, triplet, -CH₂-CH₂-Ar (C4 protons). δ 2.5 ppm: 2H, triplet, -CO-CH₂-CH₂- (C3 protons). |

| ¹³C NMR | δ ~208 ppm: Carbonyl carbon (C=O). δ 130-140 ppm: 4 aromatic carbons (including 2 C-Cl). δ 125-130 ppm: 2 aromatic carbons (C-H). δ ~45 ppm: Methylene carbon alpha to carbonyl (C1). δ ~35 ppm: Methylene carbon beta to carbonyl (C3). δ ~28 ppm: Methylene carbon (C4). |

| IR (Infrared) | ~1715 cm⁻¹: Strong C=O stretch (ketone). ~1600, 1475 cm⁻¹: C=C aromatic ring stretches. ~800-900 cm⁻¹: C-H out-of-plane bending (aromatic substitution pattern). ~700-800 cm⁻¹: C-Cl stretch. |

| MS (Mass Spec) | M⁺ at m/z 214/216/218: Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

Conclusion

6,7-Dichloro-2-tetralone is more than a simple chemical; it is a strategically designed platform for the efficient construction of complex molecular architectures. Its synthesis, while multi-stepped, relies on fundamental and scalable organic reactions. The true value of this intermediate lies in its predictable reactivity, allowing chemists to selectively functionalize its core to build libraries of compounds for drug discovery. The dichloro-substitution pattern provides an inherent advantage for developing metabolically robust candidates, making 6,7-dichloro-2-tetralone a highly valuable and sought-after intermediate for researchers and drug development professionals aiming to create the next generation of therapeutics.

References

-

ChemBK. (2024). 6,7-dichloro-2-tetralone. Retrieved from ChemBK website: [Link]

-

Dakota Bioprocessing. (2026). Exploring the Uses of 7-Methoxy-2-tetralone in Advanced Chemical Research. Retrieved from Dakota Bioprocessing website: [Link]

-

PubMed. (n.d.). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Retrieved from PubMed: [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from Organic Syntheses: [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. ARKIVOC, 2024(2), 202312053. Retrieved from Semantic Scholar: [Link]

-

PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Retrieved from PubMed: [Link]

-

Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). Retrieved from ResearchGate: [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from Wikipedia: [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Retrieved from ResearchGate: [Link]

-

PubMed Central. (n.d.). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Retrieved from PubMed Central: [Link]

- Google Patents. (n.d.). EP1224159A1 - Improved synthesis of racemic sertraline.

-

PubChem. (n.d.). 6,7-Dichloro-1-tetralone. Retrieved from PubChem: [Link]

-

Filo. (n.d.). Catalytic hydrogenation of naphthalene over Pd. Retrieved from Filo: [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from RSC Publishing: [Link]

- Google Patents. (n.d.). CN101863769A - Synthesis method of 2-tetralone derivative.

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from Organic Chemistry Portal: [Link]

-

PubChem. (n.d.). 6,8-Dichloro-2-tetralone. Retrieved from PubChem: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia: [Link]

-

PubMed Central. (n.d.). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from PubMed Central: [Link]

-

Wiley Online Library. (2012). Catalytic Asymmetric Hydrogenation of Naphthalenes. Retrieved from Wiley Online Library: [Link]

-

ResearchGate. (n.d.). Catalytic performance for the hydrogenation of naphthalene over catalysts. Retrieved from ResearchGate: [Link]

-

PubChem. (n.d.). 2-Tetralone. Retrieved from PubChem: [Link]

-

University of Illinois Chemistry. (2009). The Nazarov Cyclization: Development and Applications. Retrieved from University of Illinois Chemistry: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. chembk.com [chembk.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical characteristics of 6,7-Dichloro-2-tetralone

Executive Summary

6,7-Dichloro-2-tetralone (CAS: 17556-22-8) is a specialized bicyclic aromatic ketone serving as a critical scaffold in the synthesis of bioactive pharmaceutical agents, particularly dopamine agonists and serotonin reuptake inhibitors.[1][2][3] Distinguished by its 2-tetralone core (3,4-dihydro-1H-naphthalen-2-one) and vicinal dichloro-substitution, this compound offers unique electronic and steric properties that influence binding affinity in medicinal chemistry targets.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis methodologies, and handling protocols for research and development applications.[4]

Chemical Identity & Structure

The defining feature of 6,7-Dichloro-2-tetralone is the positioning of the carbonyl group at the C2 position of the saturated ring, distinct from the more common 1-tetralone isomers.[1] This structural nuance significantly alters its reactivity profile, particularly in reductive amination and enolate chemistry.[4]

| Parameter | Data |

| IUPAC Name | 6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one |

| Common Name | 6,7-Dichloro-2-tetralone |

| CAS Registry Number | 17556-22-8 |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| SMILES | ClC1=C(Cl)C=C2CC(=O)CCC2=C1 |

| InChI Key | MKIJLGJYMAVHPA-UHFFFAOYSA-N |

Physical Characteristics

Note: Due to the specialized nature of this intermediate, some values are derived from high-confidence predictive models validated against structural analogs (e.g., 6,7-dimethoxy-2-tetralone).[1]

| Property | Value / Description | Condition / Note |

| Appearance | Off-white to pale amber crystalline solid | Purity dependent; crude oils are common.[1][4] |

| Melting Point | 95–98 °C (Predicted/Analogous) | Experimental verification recommended per batch.[4] |

| Boiling Point | 337.7 ± 42.0 °C | @ 760 mmHg (Predicted) |

| Density | 1.37 ± 0.06 g/cm³ | (Predicted) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc.[4] | Poorly soluble in water.[4] |

| Flash Point | > 110 °C | Estimated.[4][5] |

Spectral Characterization (Diagnostic)

For researchers confirming product identity, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

Aromatic Region (Ar-H): Two singlets at δ 7.20–7.30 ppm .[4]

-

Benzylic Methylene (C1-H₂): Singlet at δ 3.50–3.60 ppm .[4]

-

Rationale: These protons are unique; they are flanked by the aromatic ring and the C2 carbonyl, making them significantly deshielded and chemically distinct from the C3/C4 protons.[4]

-

-

Aliphatic Methylenes (C3-H₂, C4-H₂): Two triplets at δ 3.05 ppm (C4) and δ 2.55 ppm (C3) .[4]

-

Rationale: The C4 protons are benzylic but further from the carbonyl; the C3 protons are α-carbonyl.[4]

-

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (C=O): Strong band at 1715 ± 5 cm⁻¹ .[4]

Synthesis Protocol: Friedel-Crafts Cyclization

The most robust route for accessing 2-tetralones, avoiding the thermodynamic trap of 1-tetralone formation, is the Friedel-Crafts alkene acylation.[1]

Reaction Pathway

Figure 1: Synthesis of 6,7-Dichloro-2-tetralone via Friedel-Crafts alkylation/acylation sequence.

Detailed Methodology

Reagents: 3,4-Dichlorophenylacetyl chloride (1.0 eq), Aluminum Chloride (AlCl₃, 2.0 eq), Ethylene gas, Dichloromethane (DCM).[4]

-

Preparation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ in dry DCM. Cool the suspension to -10°C.

-

Addition: Dropwise add a solution of 3,4-dichlorophenylacetyl chloride in DCM over 45 minutes. The mixture will darken (formation of acylium complex).[4]

-

Cyclization: Introduce a steady stream of ethylene gas into the solution.[4] Maintain temperature < 0°C. Vigorous stirring is essential to facilitate gas-liquid phase transfer.[1][4]

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Exothermic.

-

Workup: Extract with DCM (3x). Wash organics with saturated NaHCO₃ and brine.[4] Dry over MgSO₄.[4][10]

-

Purification: Concentrate in vacuo. The crude oil is best purified via vacuum distillation (high vacuum required) or column chromatography (Hexanes:EtOAc 9:1) to yield the solid product.

Handling & Safety

-

Hazards: Irritant to eyes, respiratory system, and skin.[4] Potential sensitizer.[4][11]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). 2-Tetralones are prone to oxidation (forming naphthols) and polymerization upon prolonged exposure to air and light.[4]

-

Stability: Stable under recommended storage conditions.[4] Avoid strong oxidizing agents and strong bases (which may induce aldol condensation).[4]

Applications in Drug Discovery

6,7-Dichloro-2-tetralone is a versatile pharmacophore precursor:

-

Reductive Amination: Reaction with primary/secondary amines (using NaBH(OAc)₃) yields 2-aminotetralins, a privileged scaffold in GPCR ligands (Dopamine D2/D3 agonists).[4]

-

Spirocyclization: Used to generate spiro-piperidine derivatives implicated in the treatment of CNS disorders.[4]

-

Horner-Wadsworth-Emmons: Olefination at the C2 position allows for the extension of the carbon skeleton.[1][4]

References

-

Chemical Identity & Properties: PubChem. 6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one (Compound).[1][2][4] National Library of Medicine.[4] Link

-

Synthesis Methodology (Analogous Protocol): Burckhalter, J. H., & Campbell, J. R. (1966).[4] 6-Methoxy-2-tetralone.[1][4][6] Organic Syntheses, 46, 18. Link[4]

-

Physical Data Source: ChemicalBook. 6,7-Dichloro-2-tetralone Product Description. Link

-

Tetralone Reviews: Thorat, S. S., et al. (2024).[4][9][12] Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Link

Sources

- 1. CS186391A3 - Pharmaceuticals - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scribd.com [scribd.com]

- 4. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability and Storage of 6,7-Dichloro-2-tetralone: A Technical Guide

The following technical guide details the stability, storage, and handling protocols for 6,7-Dichloro-2-tetralone , a specialized intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).

Executive Summary

6,7-Dichloro-2-tetralone (CAS: 17556-22-8) is a bicyclic ketone intermediate critical for synthesizing serotonergic and dopaminergic agents. Unlike its isomer 1-tetralone, the 2-tetralone core is thermodynamically less stable due to the disruption of conjugation with the aromatic ring in its enol form. It is prone to rapid oxidation (to naphthoquinones) and polymerization (via self-aldol condensation) if mishandled.

Core Directive: This compound requires cold storage (2–8°C) under an inert atmosphere (Argon/Nitrogen) . Failure to exclude oxygen and moisture will result in the formation of insoluble tars and color degradation (yellowing/browning) within weeks.

Physicochemical Profile

Understanding the physical state is the first step in proper handling. While unsubstituted 2-tetralone is an oil, the addition of chlorine substituents at positions 6 and 7 increases the molecular weight and lattice energy, typically rendering this analog a low-melting solid or semi-solid at room temperature.

| Property | Specification / Description |

| Chemical Name | 6,7-Dichloro-3,4-dihydronaphthalen-2(1H)-one |

| CAS Number | 17556-22-8 |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| Physical State | Off-white to pale yellow solid (or oil if impure) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Reactivity Class | Enolizable Ketone; Air-Sensitive |

Degradation Mechanisms

The instability of 6,7-dichloro-2-tetralone arises from two primary vectors: Oxidative Aromatization and Enol-Mediated Polymerization .

Mechanism Breakdown

-

Oxidation (Air Sensitivity): The methylene protons at C1 (benzylic and

to the carbonyl) are highly acidic. In the presence of atmospheric oxygen, these positions oxidize to form hydroperoxides, which eventually dehydrate to form 6,7-dichloro-1,4-naphthoquinone . This impurity is highly colored (yellow/orange) and difficult to remove. -

Polymerization (Thermal/Base Sensitivity): The ketone exists in equilibrium with its enol tautomer. Trace acids or bases catalyze aldol-type condensations between molecules, leading to dimers and eventually dark, insoluble polymers ("tar").

Stability Visualization

The following diagram illustrates the chemical fate of the molecule under stress.

Figure 1: Chemical stability map showing the divergent degradation pathways toward oxidation (red) and polymerization (grey).

Storage & Handling Protocols

To maintain purity >97% over 6+ months, strict adherence to the following protocol is required.

The "Golden Rules" of Storage

-

Temperature: 2°C to 8°C (Refrigerated). Do not freeze in solution unless verified, as freeze-thaw cycles can induce precipitation or hydrolysis if moisture is present.

-

Atmosphere: Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the solid/liquid interface.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene (PE) containers for long-term storage as they are permeable to oxygen.

Handling Workflow (Decision Tree)

Figure 2: Operational workflow for receiving and storing 6,7-dichloro-2-tetralone to maximize shelf-life.

Quality Control & Re-Purification

Monitoring Purity

Routine re-testing is recommended every 3 months .

-

Visual Check: Pure compound is off-white. A yellow tint indicates early oxidation (quinone formation). A brown/black sticky appearance indicates polymerization.

-

NMR Marker: In ¹H-NMR (CDCl₃), look for the disappearance of the characteristic singlet/triplet patterns of the tetralone and the emergence of aromatic signals corresponding to the fully aromatized naphthalene system.

Rescue Protocol (Purification)

If the compound has degraded (turned yellow/brown):

-

Dissolve the crude material in a minimum amount of dichloromethane (DCM).

-

Filter through a short pad of silica gel (flash filtration) to remove polar tars.

-

Elute with 5-10% Ethyl Acetate in Hexanes.

-

Concentrate and immediately store under Argon.

-

Note: Distillation is not recommended for degraded 2-tetralones as the heat often accelerates polymerization.

-

Safety & Toxicology

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Specific Risk: Halogenated tetralones can be sensitizers.

-

Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers or alkaline waste streams.

References

-

ChemicalBook. (2024). 6,7-Dichloro-2-tetralone Product Properties and CAS 17556-22-8 Data. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6,7-Dimethoxy-1-tetralone (Analogous Stability Data). Retrieved from

-

PubChem. (2024).[1] Compound Summary: 6,7-Dichloro-1-tetralone (Isomer Data).[1] National Library of Medicine.[1] Retrieved from

-

Arkivoc. (2009).[2] An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone. Arkat USA. Retrieved from

-

Organic Syntheses. (1971). 6-Methoxy-2-tetralone Synthesis and Stability Notes. Org. Synth. 1971, 51, 109. Retrieved from

Sources

Methodological & Application

Application Note: A Multi-Modal Approach to the Analytical Characterization of 6,7-Dichloro-2-tetralone

Introduction

6,7-Dichloro-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. Due to the prevalence of the tetralone scaffold in medicinal chemistry and materials science, robust and reliable analytical methods for the characterization of its derivatives are paramount.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the structural elucidation and purity assessment of 6,7-Dichloro-2-tetralone. The methodologies detailed herein are designed to ensure scientific integrity through a combination of chromatographic and spectroscopic techniques, providing a self-validating system for compound characterization. While specific literature on 6,7-Dichloro-2-tetralone is not abundant, the principles and protocols are derived from established methods for analogous tetralone derivatives and halogenated organic compounds.[3][4]

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for assessing the purity of 6,7-Dichloro-2-tetralone and for its separation from starting materials, byproducts, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful methods for this purpose.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For 6,7-Dichloro-2-tetralone, a reversed-phase HPLC method is proposed, leveraging the compound's expected moderate polarity.

Causality of Experimental Choices:

-

Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column is ideal for retaining the moderately non-polar 6,7-Dichloro-2-tetralone, allowing for effective separation from more polar or less polar impurities.

-

Mobile Phase Gradient: A gradient of acetonitrile and water allows for the elution of a wider range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar byproducts are effectively separated from the main analyte.

-

UV Detection: The aromatic ring and the ketone chromophore in 6,7-Dichloro-2-tetralone are expected to exhibit strong UV absorbance, making a UV detector a sensitive and appropriate choice for quantification. The detection wavelength is selected based on the UV-Vis spectrum of the analyte.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 6,7-Dichloro-2-tetralone sample.

-

Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.[7]

-

-

Instrumentation and Conditions:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

The specific instrumental parameters are outlined in Table 1.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

The retention time of the main peak serves as a qualitative identifier for the compound under the specified conditions.

-

Table 1: HPLC Instrumental Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis of 6,7-Dichloro-2-tetralone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. 6,7-Dichloro-2-tetralone is expected to be sufficiently volatile for GC analysis.

Causality of Experimental Choices:

-

Inert Flow Path: An inert flow path is crucial to prevent the degradation of the analyte and ensure accurate quantification.[8]

-

Split/Splitless Inlet: A split injection is used for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity.

-

Temperature Programming: A temperature ramp is employed to ensure the efficient separation of compounds with different boiling points.

-

Mass Spectrometry Detection: MS detection provides structural information through the fragmentation pattern of the molecule, aiding in its identification and the characterization of any impurities.[9]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of 6,7-Dichloro-2-tetralone in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

Instrumentation and Conditions:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

The instrumental parameters are detailed in Table 2.

-

-

Data Analysis:

-

The retention time in the total ion chromatogram (TIC) provides a qualitative measure.

-

The mass spectrum of the peak corresponding to 6,7-Dichloro-2-tetralone should be compared with a reference spectrum if available, or interpreted based on expected fragmentation patterns. The molecular ion peak and isotopic pattern due to the two chlorine atoms will be key identifiers.

-

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of 6,7-Dichloro-2-tetralone.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 6,7-Dichloro-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6,7-Dichloro-2-tetralone, ¹H and ¹³C NMR are fundamental.

Causality of Experimental Choices:

-

Deuterated Solvent: A deuterated solvent, such as CDCl₃, is used to dissolve the sample without introducing interfering proton signals.[10]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): These experiments can be used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the spectra.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.[11]

-

-

Instrumentation and Data Acquisition:

-

A 300 MHz or higher field NMR spectrometer is recommended.

-

Acquire ¹H, ¹³C, COSY, and HSQC spectra using standard pulse programs.

-

Expected Spectral Data

The expected chemical shifts for 6,7-Dichloro-2-tetralone are predicted based on the analysis of similar structures.[12][13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Dichloro-2-tetralone in CDCl₃

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-H₂ | ~3.6 | ~40 |

| C3-H₂ | ~2.6 | ~30 |

| C4-H₂ | ~3.0 | ~28 |

| C5-H | ~7.2 (s) | ~130 |

| C6 | - | ~135 (C-Cl) |

| C7 | - | ~135 (C-Cl) |

| C8-H | ~7.8 (s) | ~128 |

| C4a | - | ~138 |

| C8a | - | ~132 |

| C2=O | - | ~208 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Causality of Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal sample preparation.[14]

-

Characteristic Absorptions: The presence of a carbonyl group (C=O) and aromatic C-H and C=C bonds will give rise to characteristic absorption bands in the IR spectrum. The C-Cl stretching vibrations are also expected in the fingerprint region.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Acquire the spectrum using a standard FTIR spectrometer.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Expected Spectral Data

Table 4: Expected FTIR Absorption Bands for 6,7-Dichloro-2-tetralone

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ketone C=O Stretch | ~1715 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Summary and Conclusion

The comprehensive analytical characterization of 6,7-Dichloro-2-tetralone requires a multi-modal approach. The combination of HPLC and GC-MS provides robust methods for purity assessment and separation from related substances. NMR and FTIR spectroscopy are essential for the unambiguous structural elucidation and confirmation of the compound's identity. The protocols and expected data presented in this application note provide a solid foundation for researchers and scientists working with this and structurally related compounds, ensuring a high degree of confidence in their analytical results. The application of these orthogonal techniques constitutes a self-validating system for the thorough characterization of 6,7-Dichloro-2-tetralone.

References

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Link]

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. [Link]

-

SHIMADZU CORPORATION. C146-E257 Technical Report: Comprehensive 2D GC with Rapid-Scanning Quadrupole Mass Spectrometry for the Analysis of Tea Tree Es. [Link]

-

SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]

-

Vera, W., & Banerjee, A. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]

-

International Journal of Scientific & Engineering Research. Synthesis and Characterization of New Hydroxy Tetralones as Intermediates for Podophyllotoxin Analogues. [Link]

-

Wikipedia. 2-Tetralone. [Link]

-

ResearchGate. Transition metal (II) complexes of hydrazones derived from tetralone: synthesis, spectral characterization, in vitro antimicrobial and cytotoxic studies. [Link]

-

Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

-

ARKAT USA, Inc. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Qandil, A. M., Miller, D. W., & Nichols, D. E. (1999). A Practical and Cost-Effective Synthesis of 6,7-Dimethoxy-2-tetralone. Synthesis, 1999(12), 2033–2035. [Link]

-

PubChem. 6,7-Dichloro-1-tetralone. [Link]

- Google Patents.

-

Batiha, G. E. S., Al-Ghamdi, A. A., & Al-antary, T. M. (2020). Gas chromatography-mass spectrometry analysis, phytochemical screening and antiprotozoal effects of the methanolic Viola tricolor and acetonic Laurus nobilis extracts. BMC Complementary Medicine and Therapies, 20(1), 83. [Link]

-

Banerjee, A. K., & Vera, W. (2019). Isopropylation of 6-Methoxy-1-tetralone. Organic Preparations and Procedures International, 51(5), 459–462. [Link]

-

Banerjee, A. K., & Vera, W. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem, 2(1), 32-34. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

ARKAT USA, Inc. Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. [Link]

-

Le, T. H., & Nguyen, T. T. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(3), M1078. [Link]

-

Agilent. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]

-

Pardasani, D., Kanaujia, P. K., & Purohit, A. K. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(19), 5221-5227. [Link]

-

ResearchGate. The FTIR spectra and second derivatives (d 2). [Link]

-

SciSpace. Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer. [Link]

-

Anais da Academia Brasileira de Ciências. Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. [Link]

-

Sorensen, E. J. (2014). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane. Israel Journal of Chemistry, 54(8-9), 1277–1285. [Link]

-

PubChem. 6,7-Dimethoxy-2-tetralone. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. scispace.com [scispace.com]

- 8. agilent.com [agilent.com]

- 9. nist.gov [nist.gov]

- 10. epfl.ch [epfl.ch]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. ijsdr.org [ijsdr.org]

- 13. rsc.org [rsc.org]

- 14. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution NMR Characterization of 6,7-Dichloro-2-tetralone

This Application Note is designed for analytical chemists and process development scientists involved in the characterization of pharmaceutical intermediates, specifically 6,7-Dichloro-2-tetralone , a critical precursor in the synthesis of Sertraline (Zoloft).

) Analyst Level: Senior Researcher / QC Specialist[1]Introduction & Structural Context[2][3][4][5][6][7]

6,7-Dichloro-2-tetralone (CAS: 17353-29-0) is a bicyclic ketone featuring a tetralin core with two chlorine substituents on the aromatic ring. Its accurate characterization is vital because regioisomers (e.g., 5,6-dichloro or 5,8-dichloro analogs) possess distinct reactivity profiles that can compromise downstream enantioselective synthesis steps.[1]

Structural Challenges:

-

Symmetry: The molecule lacks a

axis, making all proton environments chemically distinct.[1] -

Aromatic Isolation: The 6,7-dichloro substitution pattern isolates the remaining aromatic protons (H5 and H8), eliminating typical ortho-coupling (

), which simplifies the spectrum to singlets but complicates assignment without 2D NMR.

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for trace impurity analysis:

-

Mass: Weigh 15–20 mg of 6,7-Dichloro-2-tetralone.

-

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v) as an internal reference.-

Note: Avoid DMSO-

unless solubility is an issue, as it can obscure the benzylic region due to the water peak (~3.3 ppm) overlapping with H1.[1]

-

-

Filtration: Filter through a glass wool plug into a precision 5mm NMR tube to remove suspended inorganic salts (often residual from Friedel-Crafts cyclization).[1]

Acquisition Parameters (Standard 400 MHz)

-

1H Parameters: Pulse angle 30°, relaxation delay (

) ≥ 2.0s (ensure integration accuracy of benzylic protons). -

13C Parameters: Proton-decoupled, relaxation delay (

) ≥ 3.0s (critical for quaternary C-Cl and C=O detection).

1H NMR Analysis & Assignment Logic

The proton spectrum of 6,7-dichloro-2-tetralone is distinct due to the "clean" aromatic region and the specific coupling of the aliphatic ring.

Predicted 1H NMR Data Table ( )

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H1 | 3.55 – 3.65 | Singlet (s) | 2H | - | Benzylic & |

| H3 | 2.50 – 2.60 | Triplet (t) | 2H | ||

| H4 | 3.00 – 3.10 | Triplet (t) | 2H | Benzylic.[1] Coupled to H3. | |

| H5 | 7.25 – 7.35 | Singlet (s) | 1H | - | Aromatic.[1] Para to H8. No ortho neighbors due to Cl at C6. |

| H8 | 7.15 – 7.25 | Singlet (s) | 1H | - | Aromatic.[1] Para to H5. "Peri" proximity to C1 carbonyl system influences shift.[1] |

Critical Interpretation Notes

-

The "Singlet" Signature: The most diagnostic feature of the 6,7-dichloro isomer is the appearance of H5 and H8 as sharp singlets .[1] If you observe doublets (

Hz), your sample contains the 5,6-dichloro or 7,8-dichloro isomer (where protons are ortho).[1] -

H1 vs H4: H1 is a singlet because it has no adjacent protons on C2 (carbonyl) or C8a (quaternary).[1] H4 is a triplet due to coupling with H3.[1]

13C NMR Analysis[1][4][6][8][9][10][11][12][13]

The carbon spectrum confirms the oxidation state and the substitution pattern.[1]

Predicted 13C NMR Data Table ( )

| Carbon Type | Shift ( | Assignment | Structural Insight |

| Carbonyl | 208.0 – 210.0 | C2 | Typical non-conjugated cyclohexanone ketone. |

| Quaternary Ar | 138.0 – 140.0 | C8a | Bridgehead.[1] |

| Quaternary Ar | 132.0 – 135.0 | C4a | Bridgehead.[1] |

| Quaternary Ar-Cl | 130.0 – 132.0 | C6, C7 | Ipso carbons bearing Chlorine.[1] |

| Aromatic CH | 129.0 – 131.0 | C5, C8 | High intensity signals relative to quats.[1] |

| Aliphatic | 44.0 – 45.0 | C1 | Most deshielded aliphatic (Benzylic + |

| Aliphatic | 37.0 – 38.0 | C3 | |

| Aliphatic | 27.0 – 28.0 | C4 | Benzylic only.[1] |

Advanced Assignment: Distinguishing H5 from H8

In the 1D spectrum, H5 and H8 are singlets with very similar chemical shifts.[1] Definitive assignment requires HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC Protocol

To distinguish H5 from H8, look for long-range coupling (

-

Pathway A (H8): H8 will show a strong

correlation to C1 (the benzylic singlet carbon at ~44 ppm).[1] -

Pathway B (H5): H5 will show a strong

correlation to C4 (the benzylic methylene at ~28 ppm).[1]

Decision Rule:

-

The aromatic singlet correlating to the 44 ppm carbon is H8 .[1]

-

The aromatic singlet correlating to the 28 ppm carbon is H5 .[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for confirming the identity of 6,7-dichloro-2-tetralone and ruling out isomers.

Figure 1: Decision tree for validating 6,7-dichloro-2-tetralone regioisomerism via NMR.

Common Impurities & Artifacts

When synthesizing this compound (e.g., via Friedel-Crafts of 3,4-dichlorophenylacetic acid derivatives), watch for:

-

3,4-Dichlorophenylacetic acid (Starting Material):

-

1-Tetralone Isomer:

-

If the cyclization occurred incorrectly, you may form the 1-tetralone.[1]

-

Diagnostic: 1-tetralone has a triplet at ~2.9 ppm (alpha-keto) and a multiplet/triplet at ~2.1 ppm (beta-keto). 2-tetralone has no protons at 2.1 ppm (center of the bridge).

-

-

Water (in CDCl3):

References

-

SpectraBase. (n.d.).[1][3][4] 2-Tetralone 13C NMR Chemical Shifts. Wiley Science Solutions.[1] Retrieved October 26, 2023, from [Link][1]

-

National Institutes of Health (NIH). (2021).[1] 2-Acetyl-1-tetralone Spectral Information. PubChem.[1][4] Retrieved October 26, 2023, from [Link][1]

-

Banerjee, A. K., et al. (2009).[1][5] An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone. Arkivoc. Retrieved October 26, 2023, from [Link]

Sources

Mass spectrometry of 6,7-Dichloro-2-tetralone

An In-Depth Technical Guide to the Mass Spectrometry of 6,7-Dichloro-2-tetralone

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 6,7-Dichloro-2-tetralone

6,7-Dichloro-2-tetralone (C₁₀H₈Cl₂O) is a halogenated aromatic ketone of significant interest in synthetic chemistry, serving as a critical building block in the development of novel pharmaceutical agents and other high-value chemical entities. Its precise structural characterization and purity assessment are paramount to ensure the integrity of downstream applications. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight for this purpose. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides a robust platform for the unambiguous identification and quantification of 6,7-Dichloro-2-tetralone, as well as the detection of process-related impurities.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6,7-Dichloro-2-tetralone. We delve into the principles of its ionization and fragmentation behavior, present detailed, field-proven protocols for both GC-MS and LC-MS analysis, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for their analytical workflows.

Physicochemical Properties & Mass Spectrometry Vitals

A foundational understanding of the analyte's properties is essential for robust method development.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈Cl₂O | N/A |

| Average Molecular Weight | 215.08 g/mol | Calculated |

| Monoisotopic Mass | 213.99522 Da | Calculated |

| Structure | Dichlorinated Tetralone | N/A |

The most critical feature for the mass spectrometric identification of this compound is the presence of two chlorine atoms. Due to the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any chlorine-containing fragment will exhibit a characteristic isotopic pattern. For a fragment containing two chlorine atoms, this manifests as a triplet of peaks at M, M+2, and M+4, with an approximate relative intensity ratio of 9:6:1.[2] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecular ion and its fragments.

Predicted Fragmentation Pathway under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent, often extensive, fragmentation.[3][4] This fragmentation is highly reproducible and provides a detailed structural fingerprint of the analyte.

The fragmentation of 6,7-Dichloro-2-tetralone is initiated by the formation of the molecular ion at m/z 214 (for ³⁵Cl isotopes). The fragmentation cascade is driven by the molecule's functional groups: the ketone and the dichlorinated aromatic ring. Major fragmentation pathways for ketones involve the cleavage of C-C bonds adjacent to the carbonyl group (α-cleavage).[5]

Key Predicted Fragmentation Steps:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the radical cation [C₁₀H₈Cl₂O]⁺˙.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the loss of a C₃H₅ radical, or cleavage on the other side can lead to loss of the aromatic portion.

-

Loss of CO: A common fragmentation for ketones is the neutral loss of carbon monoxide (28 Da).

-

Loss of Chlorine: The molecular ion or fragment ions can lose one or both chlorine atoms as radicals (Cl•) or as HCl.

-

Retro-Diels-Alder (RDA) Reaction: The tetralone ring system can undergo a characteristic RDA fragmentation, leading to the loss of ethene (C₂H₄).

Caption: Predicted EI fragmentation of 6,7-Dichloro-2-tetralone.

Protocol 1: GC-MS Analysis for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable compounds like 6,7-Dichloro-2-tetralone.[1][6]

Rationale & Experimental Causality

The choice of GC-MS is predicated on the analyte's volatility. The non-polar nature of the recommended HP-5MS column ensures good chromatographic separation based on boiling point and weak intermolecular interactions. Electron Ionization is selected for its ability to generate reproducible, library-searchable mass spectra with rich structural information.[4] A programmed temperature ramp is crucial for eluting the analyte as a sharp peak and separating it from potential impurities with different boiling points.

Step-by-Step Methodology

1.2.1 Sample Preparation

-

Objective: To prepare a clean, dilute sample in a volatile solvent suitable for GC injection.[7]

-

Stock Solution: Accurately weigh ~10 mg of 6,7-Dichloro-2-tetralone and dissolve it in 10 mL of GC-grade dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation while ensuring a strong signal.

-

Vialing: Transfer the working solution to a 2 mL amber glass autosampler vial with a PTFE-lined cap.

1.2.2 Instrumentation & Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Provides good separation for a wide range of semi-volatile organic compounds.[8] |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for column efficiency and MS interface. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Separates components based on boiling point; ensures elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns.[3] |

| Electron Energy | 70 eV | Standard energy for creating extensive, library-comparable fragmentation.[6] |

| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |

| Mass Scan Range | m/z 40 - 450 | Covers the molecular ion and expected fragments. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS detector. |

Protocol 2: LC-MS/MS for Enhanced Specificity and Complex Matrices

For samples in complex matrices or when higher sensitivity and specificity are required, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative.[9]

Rationale & Experimental Causality

This protocol uses Electrospray Ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules, although it can be adapted for less polar compounds like our analyte. By protonating the molecule ([M+H]⁺), we generate a stable precursor ion. Tandem MS (MS/MS) then allows for the selective fragmentation of this precursor, providing highly specific transitions for quantification (Selected Reaction Monitoring, SRM) and confirmation. A C18 reversed-phase column is used to separate compounds based on hydrophobicity.

Step-by-Step Methodology

2.2.1 Sample Preparation

-

Objective: To prepare a salt-free, filtered sample in a solvent miscible with the mobile phase.[10][11]

-

Stock Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the mobile phases (e.g., 50% water/formic acid, 50% acetonitrile/formic acid).

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

-

Vialing: Transfer the filtrate to a 2 mL autosampler vial.

2.2.2 Instrumentation & Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) | Standard for reversed-phase separation of small organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid aids in protonation for ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale LC-MS. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Gradient | 5% B to 95% B over 5 min, hold at 95% for 2 min, return to 5% B | A standard gradient to elute compounds across a range of polarities. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently creates [M+H]⁺ ions for this class of compound. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Nebulizer Gas | Nitrogen, 45 psi | Assists in droplet formation. |

| Drying Gas Temp. | 300 °C | Aids in solvent evaporation. |

| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |

| Precursor Ion | m/z 215 (for ³⁵Cl isotopes) | The protonated molecular ion. |

| Product Ions | To be determined empirically (e.g., by fragmenting m/z 215 and observing major products) | For targeted SRM/MRM analysis. |

Data Interpretation & Expected Results

GC-MS (EI): The total ion chromatogram (TIC) should show a sharp peak at the retention time corresponding to 6,7-Dichloro-2-tetralone. The mass spectrum for this peak should exhibit:

-

A molecular ion cluster at m/z 214, 216, and 218 with a ~9:6:1 ratio.

-

Fragment ions corresponding to the losses of CO, Cl, and other moieties as predicted.

LC-MS (ESI): The chromatogram will show the protonated molecule [M+H]⁺.

-

A precursor ion cluster at m/z 215, 217, and 219.

-

MS/MS analysis of m/z 215 will yield specific product ions that can be used for highly selective quantification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rroij.com [rroij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. organomation.com [organomation.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. agilent.com [agilent.com]

- 10. biocompare.com [biocompare.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Note: A Scalable, Multi-Step Synthesis of 6,7-Dichloro-2-tetralone for Pharmaceutical Intermediate Development

Abstract

6,7-Dichloro-2-tetralone is a valuable heterocyclic ketone that serves as a key building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. Its rigid, substituted scaffold is of significant interest for designing compounds that target various biological endpoints. This application note provides a comprehensive, in-depth guide for the multi-step, scale-up synthesis of 6,7-dichloro-2-tetralone starting from the readily available industrial chemical, 1,2-dichlorobenzene. The described synthetic pathway is designed for robustness and scalability, employing classical organic reactions including a double Friedel-Crafts acylation sequence and a strategic ketone migration via an epoxide rearrangement. Each step includes detailed procedural logic, safety protocols, and characterization guidelines to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The tetralone core is a prominent structural motif in a wide range of natural products and synthetic molecules with significant biological activity.[1][2] The specific substitution pattern of 6,7-dichloro-2-tetralone makes it a particularly useful intermediate for creating derivatives with tailored pharmacological profiles, such as potential monoamine oxidase inhibitors.[3] Direct synthesis of 2-tetralones can be challenging; therefore, a common and reliable strategy involves the synthesis of a 1-tetralone precursor followed by a functional group interconversion.

This guide details a four-stage synthetic route designed for laboratory scale-up:

-

Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with succinic anhydride to form 3-(3,4-dichlorobenzoyl)propanoic acid.

-

Clemmensen Reduction: Reduction of the aryl ketone to yield 4-(3,4-dichlorophenyl)butanoic acid.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): Ring closure to form the key intermediate, 6,7-dichloro-1-tetralone.

-

Ketone Migration: A three-step sequence involving olefin formation, epoxidation, and acid-catalyzed rearrangement to yield the target 6,7-dichloro-2-tetralone.

This approach was selected for its reliance on well-understood, high-yielding reactions and the use of cost-effective, readily available starting materials, making it suitable for drug development and process chemistry environments.

Overall Synthetic Pathway

The complete transformation from 1,2-dichlorobenzene to 6,7-dichloro-2-tetralone is illustrated below.

Diagram 1: Overall four-stage synthetic route.

Materials and Reagent Data

Proper planning for a scale-up synthesis requires accurate accounting of all materials.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties |

| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ | 147.00 | Colorless liquid, bp 180 °C |

| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | White solid, mp 119 °C |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | White/yellow solid, sublimes at 178 °C |

| Zinc, amalgamated (Zn(Hg)) | - | Zn(Hg) | - | Solid amalgam |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Fuming liquid, ~37% in H₂O |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | Colorless fuming liquid, bp 76 °C |

| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | C₇H₈O₃S | 172.20 | White solid, monohydrate often used |

| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | C₇H₅ClO₃ | 172.57 | White powder, potential shock-sensitive |

| Boron trifluoride etherate (BF₃·OEt₂) | 109-63-7 | C₄H₁₀BF₃O | 141.93 | Fuming liquid, corrosive |

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(3,4-Dichlorobenzoyl)propanoic Acid

Causality: This reaction is a classic Friedel-Crafts acylation, which uses a Lewis acid (AlCl₃) to generate a highly electrophilic acylium ion from succinic anhydride.[4][5] 1,2-Dichlorobenzene is used as the solvent and reactant. The electron-withdrawing nature of the chlorine atoms deactivates the ring, requiring a stoichiometric excess of AlCl₃ and elevated temperatures to drive the reaction to completion. Acylation occurs predominantly at the 4-position, para to one chlorine and ortho to the other, due to steric hindrance and directing effects.[6]

Protocol:

-

Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for HCl), and a powder addition funnel. Ensure the entire apparatus is flame-dried and under a nitrogen atmosphere.

-

Charge Reagents: To the flask, add 1,2-dichlorobenzene (1.5 L, 13.2 mol). Begin stirring and cool the vessel in an ice-water bath.

-

Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (440 g, 3.3 mol) via the powder funnel. The addition is exothermic. Maintain the internal temperature below 20 °C.

-

Acylating Agent Addition: Once the AlCl₃ has dissolved, add succinic anhydride (150 g, 1.5 mol) in portions over 1 hour, ensuring the temperature does not exceed 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65 °C. Maintain this temperature for 12-16 hours, monitoring the reaction by TLC or HPLC.

-

Work-up and Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a mixture of crushed ice (3 kg) and concentrated HCl (300 mL) with vigorous stirring. This is a highly exothermic and gas-evolving step.

-